1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole
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Overview
Description
1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a chlorophenoxy group attached to a butyl chain, which is further connected to a benzotriazole moiety. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole typically involves the reaction of 4-chlorophenol with 1,4-dibromobutane to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with benzotriazole under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazole
- 1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethanol
- 4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Uniqueness
1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole is unique due to its specific combination of a chlorophenoxy group and a benzotriazole moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
Molecular Formula |
C16H16ClN3O |
---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]benzotriazole |
InChI |
InChI=1S/C16H16ClN3O/c17-13-7-9-14(10-8-13)21-12-4-3-11-20-16-6-2-1-5-15(16)18-19-20/h1-2,5-10H,3-4,11-12H2 |
InChI Key |
QGIHATARRHUIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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